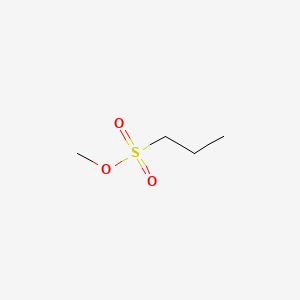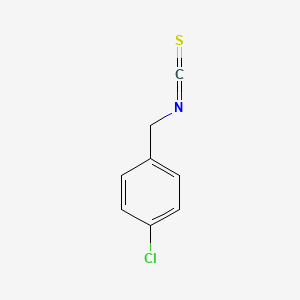
Z-Gly-His-OH
Overview
Description
Z-Gly-His-OH: is a tripeptide composed of glycine, histidine, and a benzyloxycarbonyl (Z) protecting group. This compound is significant in peptide synthesis and research due to its unique structure and properties. It is often used in studies related to protein synthesis, enzymatic reactions, and peptide-based drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-His-OH typically involves the use of solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the peptide is assembled step-by-step on a solid resin support. The process begins with the attachment of the first amino acid to the resin, followed by sequential addition of protected amino acids. The Z-protecting group is used to protect the amino group of glycine during the coupling reactions. Common reagents used in these reactions include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) for activation of the carboxyl group .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS or solution-phase synthesis. The process is optimized for high yield and purity, often using automated peptide synthesizers. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Z-Gly-His-OH undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.
Oxidation: The histidine residue can undergo oxidation, leading to the formation of oxo-histidine derivatives.
Substitution: The Z-protecting group can be removed under specific conditions, allowing for further modification of the peptide
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Removal of the Z-protecting group using hydrogenation with palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA)
Major Products:
Hydrolysis: Glycine and histidine.
Oxidation: Oxo-histidine derivatives.
Substitution: Deprotected peptide ready for further modifications
Scientific Research Applications
Z-Gly-His-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and to investigate peptide bond formation and cleavage mechanisms.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential in drug development, particularly in designing peptide-based therapeutics.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques such as HPLC .
Mechanism of Action
The mechanism of action of Z-Gly-His-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The histidine residue plays a crucial role in binding to metal ions and participating in catalytic reactions. The peptide can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Z-Gly-OH: A simpler dipeptide with glycine and a Z-protecting group.
Z-His-OH: A compound with histidine and a Z-protecting group.
Gly-His-Lys: A tripeptide with glycine, histidine, and lysine, known for its antioxidant properties
Uniqueness: Z-Gly-His-OH is unique due to its specific combination of glycine and histidine residues, along with the Z-protecting group. This structure allows it to participate in a variety of chemical reactions and makes it a valuable tool in peptide synthesis and research .
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5/c21-14(20-13(15(22)23)6-12-7-17-10-19-12)8-18-16(24)25-9-11-4-2-1-3-5-11/h1-5,7,10,13H,6,8-9H2,(H,17,19)(H,18,24)(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWOHDNBHDHWGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38972-84-8 | |
| Record name | MLS002706744 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


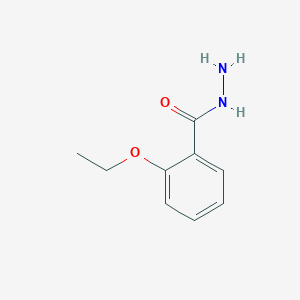

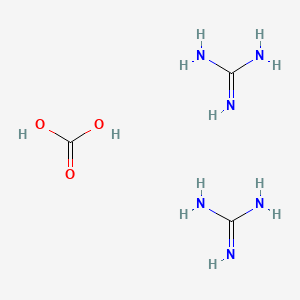



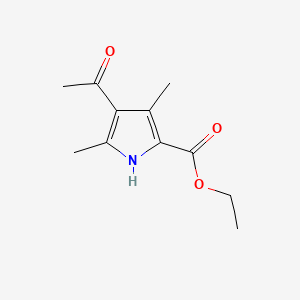
![Tetrasodium;2-[[4-[[4-[(6-anilino-2-hydroxy-3-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/new.no-structure.jpg)
